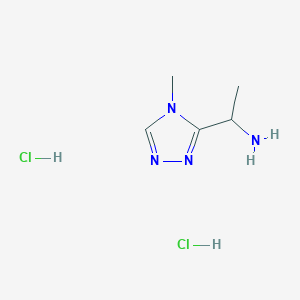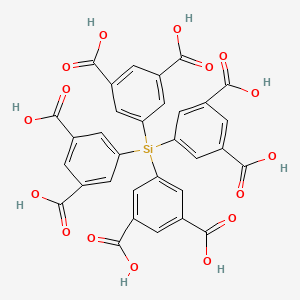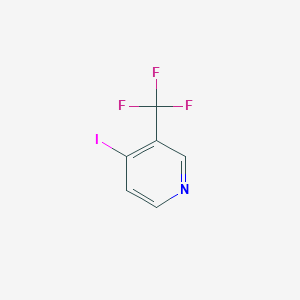
4-Iodo-3-(trifluoromethyl)pyridine
Descripción general
Descripción
4-Iodo-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1412904-86-9. It has a molecular weight of 273 and its IUPAC name is this compound . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H3F3IN . The InChI code for this compound is 1S/C6H3F3IN/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Halogen Shuffling in Pyridines
4-Iodo-3-(trifluoromethyl)pyridine exhibits significant versatility in halogen shuffling. It can serve as a starting material for further manipulation in reaction sequences consisting of halogen/metal exchange and electrophilic trapping. This property is critical for various synthesis processes in organic chemistry (Mongin, Tognini, Cottet & Schlosser, 1998).
Synthesis of Trifluoromethyl-substituted Pyridines
The compound plays a role in the synthesis of trifluoromethyl-substituted pyridines. By using certain methods, this compound can be converted into different trifluoromethyl pyridines, which are valuable in various fields like pharmaceuticals and agrochemicals (Cottet & Schlosser, 2002).
Interaction with Iodine
Investigations into the interaction of similar trifluoromethyl pyridines with iodine have shown the formation of complex structures. These interactions are useful for understanding the behavior of such compounds in the presence of halogens and can influence the design of antithyroid drugs (Chernov'yants, Burykin, Starikova & Erofeev, 2011).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mecanismo De Acción
Target of Action
4-Iodo-3-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . In the pharmaceutical industry, TFMP derivatives are used in various drugs and veterinary products .
Mode of Action
The biological activities of TFMP derivatives, including this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, causing changes that result in pest control in crops or therapeutic effects in pharmaceutical applications .
Biochemical Pathways
The compound’s effects are believed to be due to its interaction with the targets’ biochemical pathways, leading to downstream effects such as pest control in crops or therapeutic effects in pharmaceutical applications .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, including its unique fluorine atom and pyridine moiety .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. In the agrochemical industry, the compound’s action results in effective pest control in crops . In the pharmaceutical industry, the compound’s action can lead to various therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the agrochemical industry, factors such as soil composition, temperature, and moisture levels can affect the compound’s action and efficacy . In the pharmaceutical industry, factors such as pH levels, temperature, and the presence of other compounds can influence the compound’s stability and efficacy .
Propiedades
IUPAC Name |
4-iodo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWHDBSDQNOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 98%](/img/structure/B3101966.png)
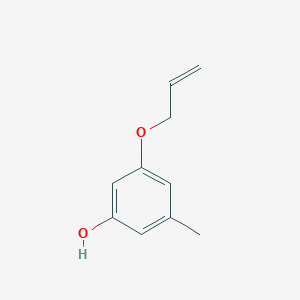
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)

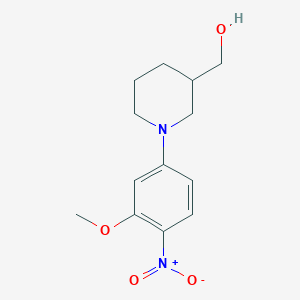
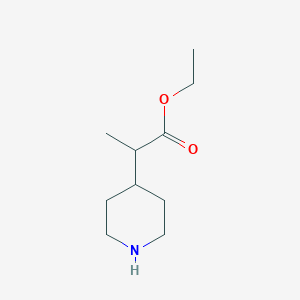
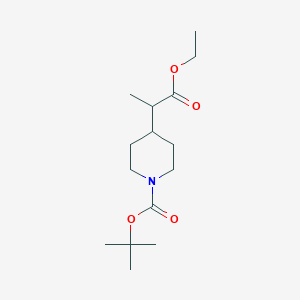

![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)
